4-butoxy-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide
Description
4-butoxy-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a para-butoxy substituent on the benzamide core and a piperidine ring substituted with an N,N-dimethylsulfamoyl group at the 1-position.
Properties
IUPAC Name |
4-butoxy-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-4-5-14-26-18-8-6-17(7-9-18)19(23)20-15-16-10-12-22(13-11-16)27(24,25)21(2)3/h6-9,16H,4-5,10-15H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKBRVICBIZYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-butoxy-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring, a benzamide moiety, and a butoxy group, which contribute to its pharmacological properties.
Research indicates that compounds with similar structural features often interact with various biological targets, including receptors and enzymes. Specifically, piperidine derivatives have been shown to exhibit activity as acetylcholinesterase inhibitors , which may contribute to neuroprotective effects and potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Biological Activity
The biological activity of this compound can be summarized as follows:
1. Acetylcholinesterase Inhibition
- Efficacy : Preliminary studies suggest that this compound may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts .
- Mechanism : The inhibition occurs through binding at the enzyme's active site, preventing the breakdown of acetylcholine.
2. Neuroprotective Effects
- Case Studies : In vitro models have demonstrated that compounds with similar piperidine structures can protect neuronal cells from apoptosis induced by oxidative stress . This suggests potential use in neurodegenerative conditions.
3. Anti-inflammatory Properties
- Research Findings : Some studies indicate that related compounds exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation .
Data Tables
Case Studies
Several studies have explored the biological activities of piperidine derivatives:
- Neuroprotective Study : A study conducted on a piperidine derivative showed significant protection against neuronal death in models of oxidative stress, suggesting similar potential for our compound .
- Inflammation Model : Research demonstrated that compounds with similar structures reduced pro-inflammatory cytokines in macrophage cultures, indicating potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Chloro vs. Butoxy Substituents
- In contrast, the butoxy group in the target compound introduces steric bulk and lipophilicity, which may alter pharmacokinetic properties such as metabolic stability and tissue distribution .
Methyl and Nitro Substituents
Piperidine Ring Modifications
Sulfamoyl vs. Sulfonyl Groups
- GlyT1 Inhibitors with Propylsulfonyl Groups (): Compounds like [18F]CFPyPB (2,4-dichloro-N-((1-(propylsulfonyl)-4-(6-fluoropyridin-2-yl)piperidin-4-yl)methyl)benzamide) feature bulkier sulfonyl substituents.
Benzoyl and Morpholine Derivatives
Pharmacological and Structural Insights
GlyT1 and Dopamine Receptor Targeting
Crystal Structure Comparisons
- 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate (): Piperidine adopts a chair conformation with intermolecular hydrogen bonding (O-H⋯O, N-H⋯O). The target compound’s dimethylsulfamoyl group may disrupt similar packing, altering solubility and crystallinity .
Q & A
Q. What are the key synthetic challenges in preparing 4-butoxy-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide, and how can they be methodologically addressed?
The synthesis involves forming the dimethylsulfamoyl-piperidine moiety and coupling it to the butoxybenzamide fragment. Key challenges include:
- Sulfamoylation of Piperidine : Introducing the N,N-dimethylsulfamoyl group requires controlled reaction conditions to avoid over-sulfonation. Sodium carbonate is often used as a base to neutralize HCl byproducts during sulfamoyl chloride reactions .
- Coupling Efficiency : Amide bond formation between the piperidine and benzamide groups may suffer from steric hindrance. Activating agents like pivaloyl chloride (as in analogous syntheses) improve yields .
- Purification : Chromatography or recrystallization is critical due to polar byproducts. Dichloromethane/diethyl ether solvent systems are effective for isolating intermediates .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the piperidine and benzamide moieties. Aromatic proton splitting patterns validate substitution on the benzamide ring .
- Mass Spectrometry (ESI-MS) : High-resolution MS ensures molecular weight accuracy and detects impurities like unreacted intermediates .
- HPLC-PDA : Purity analysis (>95%) is essential for biological studies, using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the piperidine sulfamoyl moiety and the benzamide fragment to improve yield?
- Catalytic Optimization : Use coupling agents like HATU or EDC·HCl to activate the carboxylic acid group, reducing side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates. Evidence from piperidine-based syntheses shows acetonitrile improves reaction rates .
- Temperature Control : Maintaining 0–5°C during sulfamoyl chloride addition minimizes decomposition .
Q. What strategies are recommended for resolving contradictions in biological activity data across different in vitro assays?
- Assay Standardization : Use internal controls (e.g., known enzyme inhibitors) to validate assay conditions. For example, in kinase inhibition studies, staurosporine serves as a positive control .
- Metabolic Interference Testing : Assess compound stability in assay media (e.g., liver microsomes) to rule out false negatives from rapid degradation .
- Dose-Response Reproducibility : Perform triplicate experiments across multiple cell lines to distinguish target-specific effects from cell-type variability .
Q. How does the N,N-dimethylsulfamoyl group influence the compound’s pharmacokinetic properties, and what methods are used to assess this?
- Lipophilicity and Solubility : The sulfamoyl group increases polarity, reducing logP. Shake-flask experiments with octanol/water partition systems quantify this .
- Metabolic Stability : Incubation with liver microsomes (human/rat) identifies oxidative metabolites via LC-MS/MS. Dimethyl groups may slow CYP450-mediated degradation compared to unsubstituted sulfonamides .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration measures binding affinity, critical for bioavailability predictions .
Safety and Handling
Q. What specific safety protocols should be followed when handling this compound, considering its structural analogs?
- Mutagenicity Precautions : While Ames testing for this compound is unavailable, structurally related anomeric amides show low mutagenicity. Still, use fume hoods and PPE (gloves, lab coats) .
- Decomposition Risks : DSC data from similar sulfonamides indicate thermal instability above 150°C. Store at –20°C under nitrogen .
- Waste Disposal : Follow OSHA guidelines for sulfonamide waste: neutralize with dilute NaOH before incineration .
Biological and Mechanistic Studies
Q. What are the documented in vitro biological activities of this compound, and which assay methodologies are commonly employed?
- Enzyme Inhibition : Tested against kinases (e.g., EGFR) using fluorescence polarization assays. IC values are determined via dose-dependent activity curves .
- Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) assess MIC values against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) evaluate selectivity indices compared to normal fibroblasts .
Q. In silico docking studies suggest potential off-target interactions; how can these be experimentally validated?
- SPR (Surface Plasmon Resonance) : Measure binding kinetics to suspected off-targets (e.g., COX-2) .
- Thermal Shift Assays : Monitor protein melting temperature shifts upon compound binding to confirm direct interaction .
- CRISPR Knockout Models : Generate cell lines lacking the primary target to isolate off-target effects .
Methodological Challenges
Q. How to address solubility issues during in vitro testing of this compound?
Q. What are the implications of metabolic stability studies using liver microsomes, and how do they inform structural modifications?
- Metabolite Identification : LC-HRMS identifies oxidation sites (e.g., piperidine ring), guiding methyl or fluorine substitutions to block metabolic hotspots .
- Half-Life Extension : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide ring reduces CYP3A4-mediated oxidation, as seen in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
